5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
“5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
Indole derivatives can be synthesized using various methods . For instance, the total synthesis of certain alkaloids started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate . A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase .Molecular Structure Analysis
The molecular structure of indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, is significant in natural products and drugs . The structure of these compounds can be determined using various physical and spectroscopic methods .Chemical Reactions Analysis
Indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, can undergo various chemical reactions . For instance, the application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid” can be determined using various methods . For instance, the properties of indole-5-carboxylic acid, a related compound, have been studied .Scientific Research Applications
Synthesis of Biologically Active Compounds
Indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, are often used as reactants in the synthesis of various biologically active compounds. For example, they can be used in the total synthesis of alkaloids and analogs, which have potential therapeutic applications .
Antimicrobial Agents
Compounds containing indole structures have shown good antimicrobial potential. While specific data on “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid” was not found, it’s plausible that this compound could be explored for its antimicrobial properties given the general activity of indole derivatives .
Cancer Treatment Research
Indole derivatives are increasingly being studied for their potential in treating cancer cells. The unique structure of “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid” may make it a candidate for cancer treatment research, contributing to the development of new therapeutic agents .
Pharmacological Activity
The diverse biological and clinical applications of indole derivatives include significant pharmacological activities. These compounds can be investigated for their effects on various disorders in the human body .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the results of the action of this compound could be diverse, depending on the specific targets and pathways involved .
Future Directions
Indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . For instance, the application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
5-bromo-3-chloro-1-methylindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-13-7-3-2-5(11)4-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEDPNDRUSDMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213797 | |
Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
1057404-45-1 | |
Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1057404-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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